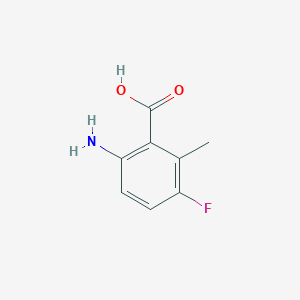

6-Amino-3-fluoro-2-methylbenzoic acid

描述

Historical Context of Benzoic Acid Derivatives in Organic Chemistry

The foundation for understanding this compound lies in the rich historical development of benzoic acid chemistry, which traces its origins to the sixteenth century. Benzoic acid was first discovered through the dry distillation of gum benzoin, a process initially described by Nostradamus in 1556, followed by subsequent work by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. These early investigations established the fundamental understanding of aromatic carboxylic acids that would later enable the development of more complex derivatives. The composition of benzoic acid was definitively determined by Justus von Liebig and Friedrich Wöhler, who also investigated the relationship between benzoic acid and hippuric acid, laying crucial groundwork for understanding aromatic acid metabolism and synthesis.

The evolution of benzoic acid chemistry accelerated significantly during the nineteenth and twentieth centuries as synthetic methodologies became more sophisticated. The discovery of antifungal properties in benzoic acid by Salkowski in 1875 marked a turning point in recognizing the biological significance of these compounds. This finding opened new avenues for research into substituted benzoic acids, as scientists began to understand that modifications to the basic benzoic acid structure could dramatically alter biological and chemical properties. The industrial synthesis of benzoic acid through toluene oxidation, developed in the late 1800s, provided the foundation for large-scale production of benzoic acid derivatives. This technological advancement made it feasible to explore complex substitution patterns, ultimately leading to compounds like this compound.

The development of fluorinated organic compounds gained particular momentum in the mid-twentieth century as researchers recognized the unique properties imparted by fluorine substitution. Fluorine's high electronegativity and small size relative to other halogens created opportunities for fine-tuning molecular properties without introducing significant steric hindrance. Simultaneously, the incorporation of amino groups in aromatic systems became increasingly important due to their versatility in forming hydrogen bonds and participating in various chemical transformations. The combination of these historical developments in benzoic acid chemistry, fluorine chemistry, and amino acid research ultimately culminated in the synthesis and study of highly substituted derivatives such as this compound.

Structural Significance of Multisubstituted Aromatic Carboxylic Acids

The structural architecture of this compound represents a sophisticated example of how multiple substituents on an aromatic ring can create unique electronic and steric environments. The compound features a benzene ring bearing three distinct functional groups, each contributing different electronic effects that collectively influence the molecule's overall behavior. The carboxylic acid functionality at the first position acts as a strong electron-withdrawing group, significantly affecting the electron density distribution throughout the aromatic system. This electron withdrawal is further modulated by the fluorine atom at the third position, which exerts both inductive electron-withdrawing effects and mesomeric effects that can influence reactivity patterns.

The amino group positioned at the sixth carbon introduces a powerful electron-donating capability through both inductive and resonance effects. This creates an interesting electronic dichotomy within the molecule, where electron-withdrawing and electron-donating groups compete for influence over the aromatic system's reactivity. The methyl group at the second position, while less electronically active than the other substituents, provides important steric bulk and mild electron-donating character through hyperconjugation. The spatial arrangement of these groups creates specific conformational preferences and influences the molecule's ability to participate in intermolecular interactions such as hydrogen bonding and π-π stacking.

The physical properties of this compound reflect this complex substitution pattern. The compound exhibits a density of 1.4 ± 0.1 grams per cubic centimeter and a boiling point of 320.1 ± 42.0 degrees Celsius at 760 millimeters of mercury pressure. These values indicate significant intermolecular interactions, likely arising from hydrogen bonding capabilities of both the amino and carboxylic acid groups. The flash point of 147.4 ± 27.9 degrees Celsius suggests moderate thermal stability, while the calculated logarithmic partition coefficient of 2.10 indicates a balanced hydrophilic-lipophilic character. Such properties make this compound particularly suitable for applications requiring specific solubility and stability characteristics.

Table 1: Physical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C8H8FNO2 | - |

| Molecular Weight | 169.153 | g/mol |

| Density | 1.4 ± 0.1 | g/cm³ |

| Boiling Point | 320.1 ± 42.0 | °C at 760 mmHg |

| Flash Point | 147.4 ± 27.9 | °C |

| Exact Mass | 169.053909 | amu |

| LogP | 2.10 | - |

| Vapor Pressure | 0.0 ± 0.7 | mmHg at 25°C |

| Index of Refraction | 1.593 | - |

Positional Isomerism in Fluoro-Methyl-Anthranilic Acid Derivatives

The concept of positional isomerism becomes particularly significant when examining this compound within the broader context of substituted anthranilic acid derivatives. Anthranilic acid, or 2-aminobenzoic acid, serves as the parent structure for numerous biologically and industrially important compounds. The systematic variation of substituent positions around the benzene ring can dramatically alter both chemical reactivity and biological activity, as demonstrated in studies examining the effects of positional isomerism on antibacterial properties. Research has shown that the positioning of functional groups such as hydroxyl and methoxyl substituents relative to the carboxylic acid and amino groups significantly influences antimicrobial effectiveness against bacterial strains.

The specific arrangement in this compound creates a unique isomeric variant that differs from other possible combinations of these substituents. For comparison, related compounds such as 2-amino-6-fluorobenzoic acid and 3-amino-6-fluoro-2-methylbenzoic acid represent different positional arrangements that would be expected to exhibit distinct properties. The 2-amino-6-fluorobenzoic acid derivative, for instance, lacks the methyl substituent and positions the fluorine atom at the sixth rather than third position, while maintaining the amino group in an ortho relationship to the carboxylic acid. These structural variations highlight how positional isomerism can be systematically exploited to fine-tune molecular properties.

The relationship between this compound and other anthranilic acid derivatives becomes particularly evident when considering the electronic effects of different substitution patterns. The ortho relationship between the amino and carboxylic acid groups in anthranilic acid creates opportunities for intramolecular hydrogen bonding, which can influence both conformational preferences and reactivity. In this compound, this fundamental interaction is preserved while being modified by the additional substituents. The fluorine atom at the meta position relative to the carboxylic acid introduces additional electronic perturbations without directly interfering with the critical amino-carboxyl interaction.

Studies of positional isomerism effects in benzoic acid derivatives have revealed that the number, type, and positioning of substituents collectively determine biological activity profiles. The research demonstrates that phenolic acids with methoxyl substituents can limit biofilm formation more effectively than their hydroxyl analogs, suggesting that electronic effects play crucial roles in biological interactions. Similarly, the specific positioning of hydroxyl groups can influence the time required for antibacterial action, with certain positional arrangements reducing the time needed to achieve bacterial cell death. These findings underscore the importance of understanding how positional isomerism in compounds like this compound can be leveraged to optimize desired properties.

Table 2: Comparison of Related Anthranilic Acid Derivatives

| Compound | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|

| This compound | C8H8FNO2 | 1108666-12-1 | Amino at 6, Fluoro at 3, Methyl at 2 |

| 2-Amino-6-fluorobenzoic acid | C7H6FNO2 | 434-76-4 | Amino at 2, Fluoro at 6 |

| 3-Amino-6-fluoro-2-methylbenzoic acid | C8H8FNO2 | - | Amino at 3, Fluoro at 6, Methyl at 2 |

| Anthranilic acid | C7H7NO2 | 118-92-3 | Amino at 2 (parent structure) |

| 2-Amino-3-fluoro-6-methylbenzoic acid | C8H8FNO2 | 1039981-89-9 | Amino at 2, Fluoro at 3, Methyl at 6 |

属性

IUPAC Name |

6-amino-3-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXJYNZLKZTCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108666-12-1 | |

| Record name | 6-amino-3-fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Formation of Fluorinated Aromatic Intermediate via Grignard Reaction

- Starting Material: p-fluorobromobenzene.

- Reagents: Magnesium metal, tetrahydrofuran (THF) as solvent, and trimethyl borate.

- Procedure:

- p-Fluorobromobenzene is converted into its Grignard reagent by reaction with magnesium in THF under nitrogen atmosphere at 50 °C with thermal initiation.

- After formation, the Grignard reagent is reacted with trimethyl borate at -30 °C for 3 hours to yield a fluorobenzoic boric acid intermediate.

- The reaction mixture is quenched with aqueous hydrochloric acid, extracted with ethyl acetate, washed with saturated sodium chloride solution, concentrated, and recrystallized using normal heptane to obtain the intermediate as an off-white solid.

- Yields: Approximately 50–56% with purity ≥97% (1H NMR).

| Parameter | Value/Condition |

|---|---|

| Molar ratio (p-fluorobromobenzene : Mg) | 1.0 : 1.05–1.2 |

| Molar ratio (Grignard reagent : trimethyl borate) | 1.0 : 1.1–1.2 |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 50 °C initiation, then -30 °C |

| Reaction time | 3 hours |

| Purity of starting material | >98% |

Step 2: Nitration of Fluorobenzoic Boric Acid Intermediate

- Reagents: Nitrosonitric acid (a nitrating mixture), ethanol as solvent.

- Procedure:

- The fluorobenzoic boric acid intermediate is added slowly to cooled nitrosonitric acid (-35 to -45 °C) under vigorous stirring.

- The reaction is maintained at low temperature for 2 hours to ensure selective nitration at the desired position.

- The reaction mixture is then poured into crushed ice, stirred vigorously, and the pH is adjusted to 3–6 using sodium carbonate.

- The product is extracted with ethyl acetate, dried over magnesium sulfate, concentrated, and recrystallized from normal heptane to yield the 3-nitro-4-fluorobenzoic boric acid intermediate.

- Yield: Approximately 31.5%.

| Parameter | Value/Condition |

|---|---|

| Molar ratio (fluorobenzoic boric acid : nitrosonitric acid) | 1.0 : 16.7–23.4 |

| Temperature | -35 to -45 °C |

| Reaction time | 2 hours |

| pH adjustment | 3–6 (using sodium carbonate) |

| Solvent | Ethanol |

Step 3: Catalytic Hydrogenation to Amino Derivative

- Reagents: Palladium on carbon (Pd/C) catalyst, methanol solvent, hydrogen gas.

- Procedure:

- The 3-nitro-4-fluorobenzoic boric acid intermediate is hydrogenated in methanol with 10% Pd/C at 55 °C under hydrogen atmosphere until no further hydrogen uptake is observed.

- The catalyst is removed by filtration, and the filtrate is concentrated to a non-flowing liquid.

- Recrystallization is performed from methanol/water mixture, cooled to 5 °C, filtered, and vacuum dried to yield the final product as a light grey solid.

- Yield: Approximately 80.7%, purity >99% (HPLC).

| Parameter | Value/Condition |

|---|---|

| Catalyst | 10% Palladium on carbon |

| Solvent | Methanol |

| Temperature | 55 °C |

| Reaction time | Until hydrogen uptake ceases |

| Purity | >99% (HPLC) |

Summary of Preparation Route

| Step | Reaction Type | Starting Material/Intermediate | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Grignard reaction & boronation | p-Fluorobromobenzene | Mg, THF, trimethyl borate, 50 °C to -30 °C | Fluorobenzoic boric acid intermediate | 50–56 | Requires strict moisture control |

| 2 | Nitration | Fluorobenzoic boric acid intermediate | Nitrosonitric acid, ethanol, -35 to -45 °C | 3-Nitro-4-fluorobenzoic boric acid | ~31.5 | Low temperature nitration |

| 3 | Catalytic hydrogenation | 3-Nitro-4-fluorobenzoic boric acid | Pd/C, methanol, H2, 55 °C | This compound | ~80.7 | High purity, recrystallization |

Research Findings and Notes

- The synthetic route is advantageous due to the availability and low cost of starting materials such as p-fluorobromobenzene and trimethyl borate.

- The Grignard reaction step requires careful temperature control and inert atmosphere to prevent side reactions and ensure high yield.

- Nitration at low temperatures (-35 to -45 °C) is critical to achieve regioselective substitution without over-nitration or degradation.

- Catalytic hydrogenation using Pd/C is an efficient method for reducing the nitro group to amino, yielding high purity product suitable for further applications.

- The overall process is scalable and suitable for industrial synthesis due to moderate reaction conditions and accessible reagents.

Additional Considerations

- Alternative nitration methods or catalysts may be explored to improve the moderate yield in the nitration step.

- Purification steps such as recrystallization are crucial to achieve high purity, especially for pharmaceutical-grade material.

- The presence of the fluorine substituent influences the electronic properties of the aromatic ring, affecting reactivity and selectivity in each step.

- Safety precautions must be observed when handling reactive intermediates such as Grignard reagents and nitrosonitric acid.

化学反应分析

Types of Reactions

6-Amino-3-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-nitro-3-fluoro-2-methylbenzoic acid.

Reduction: Regeneration of this compound from its nitro derivative.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

6-Amino-3-fluoro-2-methylbenzoic acid serves as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance the efficacy and selectivity of drug candidates.

- Case Study : Research has demonstrated that derivatives of this compound exhibit potential as anti-inflammatory agents by modulating specific biochemical pathways related to inflammation.

Biological Studies

The compound is used in biological research to study enzyme interactions and receptor binding due to its structural similarities with biologically active molecules.

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes involved in metabolic pathways, making them valuable for understanding disease mechanisms.

Imaging Agents

Recent studies have explored the use of this compound derivatives as positron emission tomography (PET) imaging agents.

- Case Study : A series of fluorinated derivatives were synthesized and evaluated for their binding affinity to sphingosine-1-phosphate receptors, showing promising results for use in imaging studies related to neurological disorders.

作用机制

The mechanism of action of 6-amino-3-fluoro-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can influence the compound’s binding affinity and specificity for its molecular targets. For example, the amino group can form hydrogen bonds, while the fluorine atom can participate in hydrophobic interactions.

相似化合物的比较

Key Compounds:

2-Amino-3-fluoro-6-methylbenzoic acid (CAS: 1039981-89-9): A positional isomer with swapped amino and fluoro groups (positions 2 and 6). Same molecular formula (C₈H₈FNO₂) but distinct physicochemical properties due to altered substituent positions. For example, the 2-amino group may enhance solubility in polar solvents compared to the 6-amino derivative .

6-Amino-3-fluoro-2-hydroxybenzoic acid (CAS: 1772627-89-0): Replaces the methyl group with a hydroxyl (–OH), increasing polarity and hydrogen-bonding capacity. This substitution could influence bioavailability in pharmaceutical applications .

Table 1: Structural and Physicochemical Comparison

Halogenated Benzoic Acid Derivatives

- 2-Chloro-3,6-difluorobenzoic acid (CAS: 261762-50-9): Features chlorine and fluorine substituents, enhancing electrophilicity for nucleophilic aromatic substitution compared to the amino-containing analog .

- 4-Fluorobenzoic acid: Lacks amino and methyl groups, resulting in simpler metabolism and lower steric hindrance, making it a common reference in microbial degradation studies .

生物活性

6-Amino-3-fluoro-2-methylbenzoic acid (CAS Number: 1108666-12-1) is an organic compound with a unique structural configuration that includes an amino group, a fluorine atom, and a methyl group on the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

The molecular formula of this compound is . Its structure can be represented as follows:

This compound's unique arrangement of functional groups allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitutions. The presence of the amino and fluorine groups significantly influences its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The amino group can form hydrogen bonds, enhancing binding affinity to molecular targets, while the fluorine atom contributes to hydrophobic interactions, potentially increasing the compound's specificity.

Potential Biological Activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, although specific data on this compound is still limited.

- Anti-inflammatory Effects : The compound is being explored for its potential anti-inflammatory activities, which could be beneficial in treating various inflammatory diseases.

- Enzyme Modulation : It has been investigated as a biochemical probe for studying enzyme interactions and metabolic pathways .

Research Findings

Recent studies have focused on synthesizing derivatives and analogs of this compound to evaluate their biological activities. For instance, modifications to the structure have led to the discovery of compounds with enhanced binding affinities and altered pharmacological profiles.

Case Studies

-

Synthesis and Affinity Studies :

- A study involving the synthesis of various fluorinated analogs indicated that modifications to the amino group or fluorine positioning could drastically affect binding affinities for specific receptors. For example, certain analogs demonstrated values ranging from 7.70 to 9.75, indicating significant potency as either agonists or antagonists .

- In Vitro Activity :

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity Potential |

|---|---|---|

| 3-Fluoro-2-methylbenzoic acid | Fluorine at position 3 | Moderate antimicrobial activity |

| 5-Fluoro-2-methylbenzoic acid | Fluorine at position 5 | Reduced enzyme interaction |

| 6-Amino-2-fluoro-3-methylbenzoic acid | Different arrangement of functional groups | Varies significantly in reactivity |

The unique arrangement of functional groups in this compound provides distinct chemical reactivity and biological activity compared to its analogs.

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing 6-Amino-3-fluoro-2-methylbenzoic acid in a laboratory setting?

- Methodology :

-

Fluorination Techniques : Use electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in polar aprotic solvents) to introduce fluorine at the 3-position.

-

Amino Group Protection : Protect the amino group with Boc or Fmoc to prevent side reactions during fluorination .

-

Methylation : Introduce the methyl group at the 2-position via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if pre-functionalized precursors are used .

-

Acid Formation : Oxidize a methyl ester precursor to the carboxylic acid using LiOH or H₂O₂ under reflux .

Q. How should researchers safely handle and store this compound?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Spill Management : Collect spills using non-sparking tools and dispose as hazardous waste .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Key Techniques :

- NMR Spectroscopy : -, -, and -NMR to confirm substituent positions (e.g., fluorine at C3, methyl at C2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇FNO₂) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of fluorination to minimize by-products?

- Strategies :

- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., -NHBoc) to guide fluorination to the 3-position .

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu) for C–F bond formation under mild conditions .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .

Q. What strategies resolve discrepancies in NMR spectral data for derivatives of this compound?

- Approaches :

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent peak interference .

- 2D NMR : Employ COSY and HSQC to assign overlapping proton signals (e.g., aromatic protons near fluorine) .

- Comparative Analysis : Cross-reference with published data for analogs like 3,5-Difluoro-2-hydroxybenzoic acid (PubChem CID 14597910) .

Q. How can computational chemistry predict the reactivity and stability of this compound?

- Methods :

- DFT Calculations : Model reaction pathways (e.g., fluorination energy barriers) using Gaussian or ORCA software .

- Solvatochromic Studies : Predict solvent effects on electronic transitions using parameters like Kamlet-Taft .

- pKa Estimation : Use ChemAxon or SPARC to estimate acidity (carboxylic acid group) and plan buffer conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。